molecular formula C5H12O3 B1314697 (S)-2-Methoxymethoxy-1-propanol CAS No. 91191-95-6

(S)-2-Methoxymethoxy-1-propanol

Cat. No.: B1314697
CAS No.: 91191-95-6
M. Wt: 120.15 g/mol
InChI Key: YNDXFEKPXUXDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methoxymethoxy-1-propanol is a chiral organic compound with the molecular formula C5H12O3 It is characterized by the presence of a methoxymethoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methoxymethoxy-1-propanol typically involves the protection of the hydroxyl group in (S)-1,2-propanediol. One common method is the reaction of (S)-1,2-propanediol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methoxymethoxy-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to yield this compound derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (S)-2-methoxymethoxypropanal or (S)-2-methoxymethoxypropanoic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted this compound compounds.

Scientific Research Applications

(S)-2-Methoxymethoxy-1-propanol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a protecting group in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-Methoxymethoxy-1-propanol involves its interaction with specific molecular targets. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective functionalization of other parts of the molecule. The compound’s chiral nature also plays a role in its interactions with enzymes and other biological molecules, influencing its activity and selectivity.

Comparison with Similar Compounds

    ®-2-Methoxymethoxy-1-propanol: The enantiomer of (S)-2-Methoxymethoxy-1-propanol, with similar chemical properties but different biological activities.

    2-Methoxymethoxyethanol: A related compound with a shorter carbon chain.

    2-Methoxymethoxy-2-methylpropane: A structurally similar compound with a branched carbon chain.

Uniqueness: this compound is unique due to its chiral nature and the presence of the methoxymethoxy group, which provides specific reactivity and selectivity in chemical reactions

Properties

IUPAC Name

2-(methoxymethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-5(3-6)8-4-7-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDXFEKPXUXDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.